Avarone E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

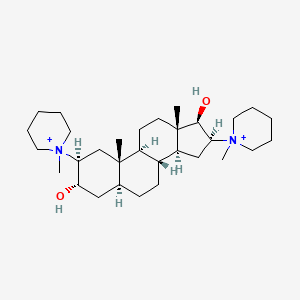

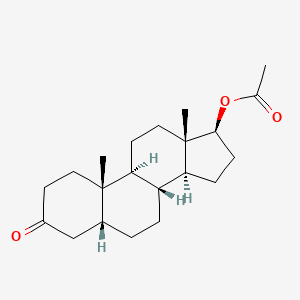

Avarone E is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It has garnered significant attention due to its diverse biological activities, including antileukemic, antibacterial, and antifungal properties . This compound is known for its potential in treating multifactorial diseases like type 2 diabetes mellitus by acting as a multitarget drug .

Métodos De Preparación

Avarone E can be synthesized through the oxidation of avarol, another compound isolated from Dysidea avara . The synthetic route involves the nucleophilic addition of thiols or p-chloroaniline to avarone . In a typical experiment, the nucleophile (1.6 mmol) is added to a solution of avarone (1.6 mmol) in ethanol-water (1:1, 50 mL) .

Análisis De Reacciones Químicas

Avarone E undergoes various chemical reactions, including:

Oxidation: This compound is obtained by oxidizing avarol.

Nucleophilic Addition: Thiols and p-chloroaniline can be added to avarone to form derivatives.

Reduction: This compound can be reduced to avarol.

Common reagents used in these reactions include ethanol, water, thiols, and p-chloroaniline . Major products formed from these reactions are various derivatives of avarone, such as alkylthio and p-chlorophenylamino derivatives .

Aplicaciones Científicas De Investigación

Avarone E has a wide range of scientific research applications:

Mecanismo De Acción

Avarone E exerts its effects through multiple mechanisms:

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin receptor, and its inhibition improves insulin sensitivity.

Inhibition of Aldose Reductase (AKR1B1): This enzyme is involved in the development of diabetic complications.

Antiparasitic Activity: This compound and its derivatives exhibit antiparasitic properties against various parasites.

Comparación Con Compuestos Similares

Avarone E is often compared with its reduced form, avarol, and other derivatives like thiazoavarone . While avarol is less active in some biological assays, thiazoavarone shows potent antiparasitic activity . The unique multitarget activity of this compound, particularly its dual inhibition of PTP1B and AKR1B1, sets it apart from other similar compounds .

Similar Compounds

- Avarol

- Thiazoavarone

- Various alkylthio and p-chlorophenylamino derivatives of avarone

Propiedades

Número CAS |

130203-71-3 |

|---|---|

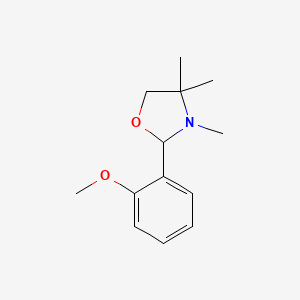

Fórmula molecular |

C22H30O4 |

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-16(23)11-17(26-5)20(25)19(15)24/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1 |

Clave InChI |

ZEMBAQORKKQPSC-YVUMSICPSA-N |

SMILES isomérico |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |

SMILES canónico |

CC1CCC2(C(C1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

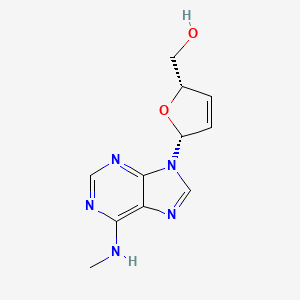

![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)